Ring-Size Dependent NMDAR Antagonist SAR: Cycloheptane vs. Cyclohexane Scaffold
In a class-level inference, fluorinated arylcycloheptylamines display a divergent SAR profile at the NMDAR PCP binding site compared to the well-characterized arylcyclohexylamine scaffold of PCP [1]. For the fluorinated analog 1-(3-fluorophenyl)cycloheptanamine (compound 6), a binding affinity in the hundred nanomolar (10^-7 M) range was reported at this site [1]. This supports that the seven-membered ring itself can confer binding properties distinct from the classical six-membered ring systems, implying that non-fluorinated variants like 3-phenylcycloheptanamine may also exhibit ring-size-dependent binding characteristics at this critical CNS target [1]. A direct, head-to-head comparison with the equivalent 3-phenylcyclohexylamine has not been reported.
| Evidence Dimension | NMDAR PCP site binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred potential based on class |
| Comparator Or Baseline | 1-(3-fluorophenyl)cycloheptanamine (analog): Ki in the hundred nM (10^-7 M) range |
| Quantified Difference | Quantified difference cannot be calculated for 3-phenylcycloheptanamine due to lack of direct data. |
| Conditions | In vitro receptor binding assay using [3H]-(+)-MK-801 displacement at the PCP site of NMDAR [1] |
Why This Matters
The distinct SAR profile between seven- and six-membered ring scaffolds means cycloheptylamines cannot be considered simple alternatives to cyclohexylamines, necessitating compound-specific, rather than class-based, procurement for NMDAR research.
- [1] Sun S, Wallach J, Adejare A. (2014). Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines. Med Chem, 10(8), 843-52. doi: 10.2174/1573406410666140428104444. PMID: 24773376. View Source
